Sec61-IN-4

Description

Properties

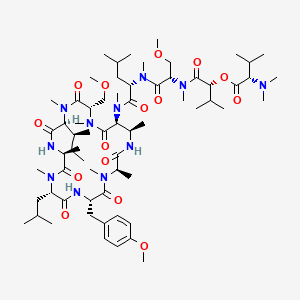

Molecular Formula |

C65H111N11O15 |

|---|---|

Molecular Weight |

1286.6 g/mol |

IUPAC Name |

[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11S,14S,17R,20R,21S)-5-[(2S)-butan-2-yl]-2-(methoxymethyl)-14-[(4-methoxyphenyl)methyl]-1,4,8,10,16,17,20-heptamethyl-11-(2-methylpropyl)-3,6,9,12,15,18,22-heptaoxo-1,4,7,10,13,16,19-heptazacyclodocos-21-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methoxy-1-oxopropan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl] (2S)-2-(dimethylamino)-3-methylbutanoate |

InChI |

InChI=1S/C65H111N11O15/c1-26-40(10)52-57(79)67-42(12)58(80)71(17)47(31-36(2)3)56(78)68-46(33-44-27-29-45(90-25)30-28-44)59(81)70(16)43(13)55(77)66-41(11)53(63(85)73(19)50(35-89-24)62(84)75(52)21)76(22)60(82)48(32-37(4)5)72(18)61(83)49(34-88-23)74(20)64(86)54(39(8)9)91-65(87)51(38(6)7)69(14)15/h27-30,36-43,46-54H,26,31-35H2,1-25H3,(H,66,77)(H,67,79)(H,68,78)/t40-,41+,42-,43+,46-,47-,48-,49-,50-,51-,52-,53-,54+/m0/s1 |

InChI Key |

WOPQERLLNMDXCO-JBJZENLMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)N[C@@H]([C@@H](C(=O)N([C@H](C(=O)N1C)COC)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](COC)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(C(=O)N(C(C(=O)N1C)COC)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(COC)N(C)C(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Sec61-IN-4: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the potent Sec61 translocon inhibitor, Sec61-IN-4 (also known as Compound 16b). The Sec61 translocon is a critical cellular component responsible for the translocation of nascent polypeptides into the endoplasmic reticulum, making it a compelling target for therapeutic intervention in various diseases, including cancer. This guide details the discovery, synthesis, and biological characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Introduction to Sec61 Inhibition

The Sec61 complex is a highly conserved protein-conducting channel located in the membrane of the endoplasmic reticulum (ER). It plays a central role in the biogenesis of most secreted and transmembrane proteins.[1][2] The inhibition of the Sec61 translocon presents a promising therapeutic strategy by disrupting the production of proteins essential for the proliferation and survival of cancer cells and for the replication of viruses. Small molecule inhibitors of Sec61 can be broadly categorized as either broad-spectrum or client-selective, with the latter offering the potential for more targeted therapeutic effects with fewer off-target effects.

Discovery of this compound (Compound 16b)

While the specific discovery details of this compound have not been extensively published in peer-reviewed literature, its identification likely stemmed from high-throughput screening campaigns designed to identify novel inhibitors of the eukaryotic SRP-Sec61 targeting/translocation pathway. Such screening efforts typically utilize cell-based reporter assays that measure the secretion of a specific protein, often a luminescent or fluorescent reporter, that is dependent on Sec61-mediated translocation. Hits from these primary screens are then subjected to secondary assays to confirm their activity and elucidate their mechanism of action.

The discovery workflow for a potent inhibitor like this compound would likely follow the logical progression outlined below.

Caption: A generalized workflow for the discovery of a novel Sec61 inhibitor.

Synthesis of this compound (Compound 16b)

The synthesis of this compound (Compound 16b) is not explicitly detailed in publicly available literature. However, the patent WO2023010051A1 describes the synthesis of a closely related analog, designated as Compound 16. The following protocol is adapted from the synthesis of Compound 16 and is expected to be highly representative of the synthesis of this compound.

Synthetic Scheme

The synthesis of the core scaffold involves the formation of a urea linkage between a substituted thiazole amine and a pyridine ethylamine derivative.

Caption: Synthetic scheme for a close analog of this compound.

Experimental Protocol (for Compound 16)

Step 1: Synthesis of 1-(4-(2-isopropoxypropan-2-yl)thiazol-2-yl)-3-(2-(pyridin-4-yl)ethyl)urea (Compound 16) [3]

To a solution of 4-(2-isopropoxypropan-2-yl)thiazol-2-amine (50 mg, 0.24 mmol, 1 eq) in dichloromethane (DCM, 4 mL) is added Triphosgene (37 mg, 0.12 mmol, 0.5 eq). The reaction mixture is stirred at room temperature. After the formation of the isocyanate intermediate, 2-(pyridin-4-yl)ethan-1-amine is added to the reaction mixture. The reaction is stirred until completion, as monitored by thin-layer chromatography. The product is then purified by column chromatography to yield the desired urea derivative.

Biological Activity and Characterization

This compound is a highly potent inhibitor of the Sec61 translocon. The primary quantitative data available is its half-maximal inhibitory concentration (IC50).

Quantitative Data

| Compound | Assay | Cell Line | IC50 (nM) |

| This compound (Compound 16b) | Cell Viability | U87-MG | 0.04 |

Experimental Protocols

The following are representative protocols for assays likely used to characterize the biological activity of this compound.

This assay directly measures the ability of a compound to inhibit the translocation of a nascent polypeptide into microsomes, which are vesicles derived from the endoplasmic reticulum.

Principle: A model protein containing a signal sequence is translated in vitro in the presence of radiolabeled amino acids and canine pancreatic microsomes. Successful translocation into the microsomes renders the protein resistant to protease digestion. The extent of translocation is quantified by autoradiography of the protein products separated by SDS-PAGE.

Protocol:

-

In Vitro Translation: A plasmid encoding a well-characterized secretory protein (e.g., preprolactin) is transcribed and translated in a rabbit reticulocyte lysate system in the presence of [35S]-methionine.

-

Translocation Reaction: The translation mixture is incubated with canine pancreatic microsomes in the presence of varying concentrations of this compound or vehicle control.

-

Protease Protection: The reaction mixture is treated with a protease (e.g., proteinase K) to digest any non-translocated protein.

-

Analysis: The samples are subjected to SDS-PAGE, and the radiolabeled proteins are visualized by autoradiography. The intensity of the band corresponding to the translocated, protease-protected protein is quantified to determine the IC50 of the inhibitor.

Caption: Workflow for an in vitro protein translocation assay.

This assay is used to determine the cytotoxic effect of a compound on a cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: U87-MG cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).

-

MTT Incubation: The culture medium is replaced with fresh medium containing MTT, and the plate is incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[4][5][6]

Mechanism of Action and Signaling Pathways

Sec61 inhibitors, including presumably this compound, exert their effects by physically blocking the Sec61 translocon channel. This prevents the entry of nascent polypeptides into the endoplasmic reticulum. The accumulation of untranslocated proteins in the cytosol can trigger the Unfolded Protein Response (UPR), a cellular stress response that can ultimately lead to apoptosis if the stress is prolonged or severe.

Caption: Signaling pathway initiated by Sec61 inhibition.

Conclusion

This compound is a highly potent small molecule inhibitor of the Sec61 translocon. Its discovery and development represent a significant advancement in the field of targeted therapeutics. The detailed synthetic and biological characterization protocols provided in this guide are intended to facilitate further research and development of this compound and other novel Sec61 inhibitors for the treatment of cancer and other diseases. Further studies are warranted to fully elucidate its client selectivity and in vivo efficacy.

References

- 1. Frontiers | Sec61 complex/translocon: The role of an atypical ER Ca2+-leak channel in health and disease [frontiersin.org]

- 2. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]

- 3. WO2023010051A1 - Protein secretion inhibitors - Google Patents [patents.google.com]

- 4. The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.3. Determination of cell viability by the MTT assay [bio-protocol.org]

- 6. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]

Early in vitro characterization of Sec61-IN-4

An In-Depth Technical Guide on the Early In Vitro Characterization of Sec61-IN-4

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction to the Sec61 Translocon

The Sec61 complex is the central component of the protein-conducting channel in the ER membrane.[1][2] This heterotrimeric complex, composed of Sec61α, Sec61β, and Sec61γ subunits, facilitates the translocation of secretory proteins into the ER lumen and the integration of transmembrane proteins into the ER membrane. The Sec61α subunit forms the actual channel, which features a "lateral gate" that can open to release hydrophobic transmembrane segments into the lipid bilayer and a "plug" domain that seals the channel when it is not active.[1][2] Given its crucial role in protein biogenesis, the Sec61 translocon is a key target for therapeutic intervention, particularly in diseases characterized by high rates of protein synthesis and secretion, such as cancer.

Overview of this compound

This compound is a small molecule inhibitor identified as a highly potent modulator of the Sec61 translocon. Its chemical formula is C₆H₅BBrClO₂ with a molecular weight of 235.27 g/mol .

Mechanism of Action

The proposed mechanism of action for this compound is consistent with other known Sec61 inhibitors. It is believed to bind to the Sec61α subunit within the central pore. This binding stabilizes the "plug" domain in a closed conformation, thereby preventing the channel from opening and blocking the passage of nascent polypeptide chains into the ER. This disruption of protein translocation leads to an accumulation of untranslocated proteins in the cytosol, which can induce cellular stress and apoptosis.

References

Biophysical Interaction of Sec61-IN-4 with the Sec61 Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biophysical interaction between the small molecule inhibitor Sec61-IN-4 and the Sec61 protein translocation complex. The Sec61 translocon is a critical cellular machine responsible for the translocation of nascent polypeptides into the endoplasmic reticulum (ER), a fundamental process in protein synthesis and secretion.[1] Inhibition of this channel is a promising therapeutic strategy for various diseases, including cancer and viral infections.[1][2] This document details the mechanism of action of this compound, presents available quantitative data, outlines relevant experimental protocols, and visualizes key pathways and workflows.

Mechanism of Action of this compound

This compound is a potent small molecule inhibitor of the Sec61 translocon.[3] Its mechanism of action involves binding to the Sec61α subunit, the central channel-forming component of the heterotrimeric Sec61 complex.[2][4] This binding event stabilizes the translocon in a closed conformation.[4] Specifically, this compound prevents the opening of the protein-conducting pore by stabilizing the "plug" domain, a short helical segment that gates the channel.[4][5] This blockade of the translocation pore leads to the accumulation of untranslocated proteins in the cytosol, which can trigger cellular stress responses, such as the unfolded protein response (UPR), and ultimately lead to apoptosis in rapidly dividing cells like cancer cells.[1]

Structural studies of other small molecule inhibitors that bind to a common lipid-exposed pocket on Sec61α suggest that they lock the lateral and lumenal gates of the channel in a translocation-incompetent state.[5][6] It is highly probable that this compound shares this common mechanism of cementing key gating elements of the Sec61 channel, thereby preventing its opening and subsequent protein translocation.[5]

Quantitative Data for this compound and Representative Inhibitors

Quantitative analysis of the interaction between small molecule inhibitors and the Sec61 complex is crucial for understanding their potency and for guiding drug development efforts. While specific biophysical data for this compound is limited, its inhibitory activity has been quantified. The following tables summarize the available data for this compound and provide comparative data for other well-characterized Sec61 inhibitors.

Table 1: Inhibitory Activity of this compound

| Compound | Cell Line | IC50 (nM) | Assay Type |

| This compound | U87-MG | 0.04 | Cell Viability |

Data sourced from MedChemExpress.[3]

Table 2: Inhibitory Activity of Representative Sec61 Inhibitors

| Inhibitor | Cell Line | IC50 (μM) | Assay Type | Reference |

| Cotransin | HEK293 | ~1 | Cell Viability | [5] |

| Ipomoeassin F | HEK293 | ~0.01 | Cell Viability | [5] |

| Mycolactone A/B | HEK293 | ~0.001 | Cell Viability | [5] |

| Eeyarestatin I | HEK293 | ~10 | Cell Viability | [5] |

This table presents a selection of data for comparative purposes. For a comprehensive list of inhibitors and their activities, refer to the cited literature.

Experimental Protocols

The characterization of the biophysical interaction between Sec61 inhibitors and the Sec61 complex involves a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Cell Viability Assay for Determining IC50

This protocol is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50), providing a measure of its cytotoxic potency.

Methodology:

-

Cell Culture: Plate cells (e.g., U87-MG or HEK293) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the Sec61 inhibitor (e.g., this compound) in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

-

Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

In Vitro Translocation Assay

This assay directly measures the ability of an inhibitor to block the translocation of a specific protein into microsomes (vesicles derived from the ER).

Methodology:

-

In Vitro Transcription and Translation: Use a cell-free system (e.g., rabbit reticulocyte lysate) to transcribe and translate a model protein with a signal sequence (e.g., preprolactin) in the presence of radiolabeled amino acids (e.g., [35S]-methionine).

-

Microsome Preparation: Prepare canine pancreatic microsomes, which are rich in Sec61 translocons.

-

Translocation Reaction: Perform the in vitro translation reaction in the presence of the prepared microsomes and varying concentrations of the Sec61 inhibitor or a vehicle control.

-

Protease Protection: After the translation/translocation reaction, treat the samples with a protease (e.g., proteinase K). Proteins that have been successfully translocated into the microsomes will be protected from digestion.

-

Analysis: Analyze the reaction products by SDS-PAGE and autoradiography. The presence of a protected, radiolabeled protein band indicates successful translocation. Quantify the band intensities to determine the extent of translocation inhibition at different inhibitor concentrations.

Cryo-Electron Microscopy (Cryo-EM) of Inhibitor-Bound Sec61 Complex

Cryo-EM is a powerful technique to determine the high-resolution structure of the Sec61 complex bound to an inhibitor, providing insights into the molecular basis of inhibition.

Methodology:

-

Protein Expression and Purification: Express and purify the human Sec61 complex. This can be a challenging step, and often involves the use of recombinant expression systems (e.g., in insect or mammalian cells) and affinity chromatography.[7] A chimeric Sec complex with human transmembrane domains and yeast cytosolic domains has been successfully used for structural studies.[7]

-

Complex Formation: Incubate the purified Sec61 complex with a molar excess of the inhibitor to ensure saturation of the binding site.

-

Grid Preparation: Apply a small volume of the inhibitor-Sec61 complex solution to a cryo-EM grid, blot away excess liquid, and plunge-freeze the grid in liquid ethane to vitrify the sample.

-

Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing and 3D Reconstruction: Process the collected images to pick individual particles, classify them into different conformational states, and reconstruct a high-resolution 3D density map of the inhibitor-bound Sec61 complex.

-

Model Building and Refinement: Build an atomic model of the Sec61-inhibitor complex by fitting the protein and inhibitor structures into the cryo-EM density map. Refine the model to achieve the best fit to the data.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and workflows related to the study of this compound and the Sec61 complex.

Caption: Experimental workflow for characterizing this compound.

Caption: Sec61-mediated protein translocation and its inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|Sec61 Translocon Inhibitor|For Research Use [benchchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. parklab.mcb.berkeley.edu [parklab.mcb.berkeley.edu]

- 7. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Sec61-IN-4: A Novel Inhibitor of Protein Translocation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sec61-IN-4 is a novel, potent, and selective small molecule inhibitor of the Sec61 translocon, a critical component of the protein secretion pathway in eukaryotic cells. By targeting the alpha subunit of the Sec61 complex (Sec61α), this compound effectively blocks the translocation of newly synthesized polypeptides into the endoplasmic reticulum (ER), leading to the accumulation of untranslocated proteins in the cytosol. This disruption of protein homeostasis preferentially affects cells with a high secretory load, such as cancer cells, making this compound a promising candidate for therapeutic development in oncology and other diseases characterized by aberrant protein secretion. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols for its characterization.

Introduction to the Sec61 Translocon

The Sec61 complex is the central component of the protein translocation machinery in the ER membrane.[1][2][3] This heterotrimeric complex, composed of Sec61α, Sec61β, and Sec61γ subunits, forms a channel through which nascent polypeptide chains are transported from the ribosome into the ER lumen or integrated into the ER membrane.[2][4][5] The Sec61α subunit forms the core of the channel, featuring a pore ring, a plug domain that seals the channel when inactive, and a lateral gate that allows for the exit of transmembrane domains into the lipid bilayer.[4][6] Given the crucial role of protein secretion in various pathological processes, including cancer and viral infections, the Sec61 translocon has emerged as a compelling therapeutic target.[2][3][7][8]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to a lipid-exposed pocket on the Sec61α subunit. This binding site is formed by the partially open lateral gate and the plug domain.[6] By occupying this site, this compound stabilizes the closed conformation of the translocon, effectively locking the plug domain in place and preventing the channel from opening.[6][9] This blockade inhibits the insertion of the signal peptide of nascent proteins, thereby halting the translocation process.[6][9] The mechanism involves cementing key gating elements of the Sec61 channel—the lateral gate, plug, and pore ring—thus preventing its functional dynamics.[9]

References

- 1. An Update on Sec61 Channel Functions, Mechanisms, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]

- 4. Sec61 - Wikipedia [en.wikipedia.org]

- 5. journals.biologists.com [journals.biologists.com]

- 6. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]

- 9. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

Sec61 Inhibition as a Novel Therapeutic Modality: A Technical Guide on the Representative Agent KZR-261

Disclaimer: The compound "Sec61-IN-4" is not described in publicly available scientific literature as of the latest search. This technical guide has been developed using publicly available preclinical data for KZR-261, a clinical-stage Sec61 inhibitor, to serve as a representative example of this therapeutic class for researchers, scientists, and drug development professionals.

Executive Summary

The Sec61 translocon, an essential complex for protein secretion and membrane protein integration, has emerged as a compelling target for therapeutic intervention, particularly in oncology. By inhibiting the biogenesis of a subset of proteins crucial for tumor growth, survival, and immune evasion, Sec61 inhibitors offer a novel and broad-spectrum anti-cancer strategy. KZR-261 is a first-in-class small molecule inhibitor of the Sec61 translocon that has demonstrated significant preclinical activity and has advanced into clinical trials.[1][2][3][4] This document provides an in-depth overview of the mechanism of action, preclinical data, and key experimental methodologies relevant to the study of Sec61 inhibitors like KZR-261.

The Sec61 Translocon: A Key Regulator of Protein Homeostasis

The Sec61 complex is the central component of the protein-conducting channel in the endoplasmic reticulum (ER) membrane.[5][6] It facilitates the translocation of newly synthesized polypeptides destined for secretion, insertion into membranes, or delivery to the lumen of various organelles.[6] This heterotrimeric complex, composed of Sec61α, Sec61β, and Sec61γ subunits, is fundamental for cellular function.[7][8] Given that many cancers exhibit a heightened dependency on protein synthesis and secretion to support rapid growth and to secrete factors that manipulate the tumor microenvironment, the Sec61 translocon represents a critical vulnerability.[1][9]

KZR-261: Mechanism of Action

KZR-261 is a potent, small molecule inhibitor that directly targets the Sec61 translocon.[2][10] Its mechanism of action can be summarized in the following key points:

-

Direct Binding: KZR-261 binds directly to the Sec61α subunit, the pore-forming component of the translocon.[1] Cryo-electron microscopy studies have revealed that the binding site is located at the lateral gate of the channel.[11]

-

Inhibition of Protein Translocation: By binding to the lateral gate, KZR-261 occludes the channel, thereby preventing the translocation of a subset of Sec61 client proteins into the ER lumen.[10][11] This blockade is selective, affecting certain proteins more than others.[11] The inhibition prevents the proper biogenesis of numerous proteins critical for cancer, including oncogenic receptors, cytokines, angiogenic factors, and immune checkpoint molecules.[10]

-

Induction of ER Stress: The accumulation of untranslocated proteins in the cytosol leads to the activation of the Unfolded Protein Response (UPR), a cellular stress signaling pathway.[1][12] The UPR is a key downstream consequence of Sec61 inhibition and contributes to the anti-tumor effects of KZR-261.[13][14]

Preclinical Data for KZR-261

The preclinical development of KZR-261 has demonstrated its potential as a broad-spectrum anti-tumor agent.[1][3] The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Anti-Cancer Activity of KZR-261 and Analogs

| Cell Line | Cancer Type | In Vitro IC50 (nM) | Reference |

| H82 | Small-Cell Lung Cancer | 55 | [11] |

| BxPC-3 | Pancreatic Cancer | 92 | [11] |

| HT29 | Colorectal Cancer | 1681 | [11] |

| H929 | Myeloma | Data not specified, but noted as "sensitive" | [13][14] |

| Multiple Solid & Heme Tumors | Various | Nanomolar potency observed across a panel of 346 cell lines | [13][14] |

Note: Data for a closely related analog, KZR-834, is often presented alongside KZR-261 in preclinical studies.[13][14]

Table 2: In Vivo Anti-Tumor Efficacy of KZR-261

| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |

| H82 | Small-Cell Lung Cancer | KZR-261 (single agent) | Dose-dependent anti-tumor response | [13][14] |

| HT29 | Colorectal Cancer | KZR-261 (single agent) | Dose-dependent anti-tumor response | [13][14] |

| BxPC-3 | Pancreatic Cancer | KZR-261 (single agent) | Dose-dependent anti-tumor response | [13][14] |

| 22Rv1 | Prostate Cancer | KZR-261 (single agent) | Dose-dependent anti-tumor response | [13][14] |

| H929 | Myeloma | KZR-261 (single agent) | Dose-dependent anti-tumor response | [13][14] |

| RL | Non-Hodgkin's Lymphoma | KZR-261 (single agent) | Dose-dependent anti-tumor response | [13][14] |

| MC38 (Syngeneic) | Colon Cancer | KZR-261 + anti-PD-1 | Greater anti-tumor activity than either single agent | [11] |

Key Experimental Protocols

The characterization of Sec61 inhibitors involves a series of specialized assays. Below are the methodologies for key experiments used in the preclinical evaluation of KZR-261.

Sec61 Inhibition Reporter Assay

-

Objective: To quantify the inhibition of Sec61-dependent protein secretion.

-

Methodology:

-

Cell Line Engineering: Establish stable cell lines (e.g., HEK293) that overexpress a reporter construct. The construct consists of the signal peptide of a known Sec61 client protein fused to a secreted reporter enzyme, such as Gaussia luciferase.[11]

-

Compound Treatment: Plate the engineered cells in a multi-well format and treat with a dilution series of the test compound (e.g., KZR-261) for a defined period.

-

Luciferase Assay: Collect the cell culture supernatant and measure the activity of the secreted Gaussia luciferase using a luminometer.

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay on the cell lysate). Plot the normalized signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

In Vitro Anti-Proliferative Assay

-

Objective: To determine the effect of the Sec61 inhibitor on the viability and growth of cancer cells.

-

Methodology:

-

Cell Plating: Seed cancer cell lines of interest into 96- or 384-well plates at an appropriate density.

-

Compound Incubation: Treat the cells with a range of concentrations of the test compound and incubate for a period of 72 to 120 hours.

-

Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

IC50 Calculation: Determine the IC50 values by plotting the percentage of cell viability against the log of the compound concentration.

-

Quantitative Proteomic Profiling

-

Objective: To identify and quantify the Sec61 client proteins whose expression is downregulated by the inhibitor.

-

Methodology:

-

Cell Treatment and Lysis: Treat sensitive and resistant cancer cell lines with the test compound or vehicle control. Harvest and lyse the cells to extract total protein.

-

Protein Digestion and Labeling: Digest the proteins into peptides using trypsin. Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).

-

Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the relative abundance of each protein across the different treatment conditions. Identify proteins that are significantly downregulated upon treatment.[13][14]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy and tolerability of the Sec61 inhibitor in a living organism.

-

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., athymic nude mice) to prevent rejection of human tumor cells.[13][14]

-

Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., KZR-261 via intravenous injection) and vehicle control according to a predetermined schedule (e.g., once weekly).[13]

-

Efficacy Monitoring: Measure tumor volume with calipers at regular intervals. Monitor the body weight of the animals as an indicator of general health and toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Visualizing the Core Mechanisms and Workflows

Signaling Pathway Diagrams

Caption: Mechanism of Sec61 inhibition by KZR-261.

Caption: The Unfolded Protein Response (UPR) pathway.

Experimental Workflow Diagram

Caption: Preclinical to clinical workflow for a Sec61 inhibitor.

Conclusion and Future Directions

Targeting the Sec61 translocon with small molecule inhibitors like KZR-261 represents a promising therapeutic strategy, particularly in oncology. The ability to inhibit the biogenesis of multiple oncogenic drivers simultaneously provides a broad and potentially durable anti-cancer effect.[1] The preclinical data for KZR-261 demonstrates potent in vitro and in vivo activity with a favorable safety profile, supporting its advancement into clinical trials.[1][11] Future research in this area will likely focus on identifying predictive biomarkers for patient selection, exploring novel combination therapies, and expanding the therapeutic application of Sec61 inhibitors to other diseases characterized by aberrant protein secretion.

References

- 1. Preclinical characterization of novel multi-client inhibitors of Sec61 with broad antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biospace.com [biospace.com]

- 3. biotuesdays.com [biotuesdays.com]

- 4. Kezar Announces First Patient Dosed in Phase 1 Trial of KZR-261 in Advanced Solid Tumor Malignancies | Nasdaq [nasdaq.com]

- 5. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 6. An Update on Sec61 Channel Functions, Mechanisms, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Sec61 complex/translocon: The role of an atypical ER Ca2+-leak channel in health and disease [frontiersin.org]

- 8. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]

- 9. Use of a sequential high throughput screening assay to identify novel inhibitors of the eukaryotic SRP-Sec61 targeting/translocation pathway | PLOS One [journals.plos.org]

- 10. Facebook [cancer.gov]

- 11. Sec61 inhibitors block multiple Sec61 client proteins with tolerability and efficacy | BioWorld [bioworld.com]

- 12. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ascopubs.org [ascopubs.org]

Structural Basis for Sec61-IN-4 Inhibition of the Sec61 Translocon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sec61 translocon is a highly conserved protein-conducting channel essential for the translocation and insertion of a vast number of proteins into the endoplasmic reticulum (ER). Its critical role in cellular homeostasis and its association with various pathologies, including cancer and viral infections, have made it an attractive target for therapeutic intervention. Sec61-IN-4 is a potent small molecule inhibitor of the Sec61 translocon. This technical guide provides an in-depth overview of the structural and mechanistic basis of Sec61 inhibition by this compound, drawing upon the extensive research into a class of inhibitors that share a common mechanism of action. This document details the physicochemical properties of this compound, its biological activity, the molecular mechanism of inhibition, and comprehensive protocols for key experimental assays used in its characterization.

Introduction to Sec61 and its Inhibition

The Sec61 complex is a heterotrimeric protein channel, composed of α, β, and γ subunits, that forms a pore in the ER membrane.[1][2] The α-subunit is the largest and forms the central channel, which features a "plug" domain that occludes the pore in its resting state and a "lateral gate" that allows for the insertion of transmembrane domains into the lipid bilayer.[3][4] The process of protein translocation is initiated when a signal peptide on a nascent polypeptide chain engages with the Sec61 channel, leading to the displacement of the plug and the opening of the pore.[3][4]

Inhibition of the Sec61 translocon has emerged as a promising therapeutic strategy. A number of small molecules have been identified that block protein translocation by binding to the Sec61α subunit.[3] These inhibitors share a common binding site and mechanism of action, which involves the stabilization of the closed, inactive conformation of the channel.[3]

This compound: Properties and Potency

This compound is a small molecule inhibitor of the Sec61 translocon. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-chloro-1,3,2-benzodioxaborole | Benchchem |

| CAS Number | 1046861-20-4 | [5] |

| Molecular Formula | C₆H₅BBrClO₂ | [5] |

| Molecular Weight | 235.27 g/mol | [5] |

| Aqueous Solubility | 0.24 mg/mL | [5] |

| logP | 0.61–2.15 | [5] |

Biological Activity

This compound has been identified as a potent inhibitor of the Sec61 translocon with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.

| Assay | Cell Line | IC50 | Source |

| Cytotoxicity | U87-MG | 0.04 nM | [6] |

Structural Basis of this compound Inhibition

While a specific co-crystal or cryo-electron microscopy (cryo-EM) structure of this compound in complex with the Sec61 translocon is not yet publicly available, extensive structural studies on other Sec61 inhibitors provide a detailed model for its mechanism of action. These studies reveal a common binding pocket and a conserved inhibitory mechanism.[3]

Mechanism of Action:

Sec61 inhibitors, including presumably this compound, bind to a hydrophobic, lipid-exposed pocket on the Sec61α subunit.[3] This binding site is located near the lateral gate and is formed by transmembrane helices 2b, 3, and 7, as well as the plug domain.[3] The binding of the inhibitor stabilizes the plug domain in its closed conformation, effectively locking the translocation channel and preventing the passage of nascent polypeptides into the ER lumen.[3][5] This leads to an accumulation of untranslocated proteins in the cytoplasm, inducing cellular stress.[5]

Caption: Mechanism of this compound Inhibition of Protein Translocation.

Key Experimental Protocols

The characterization of Sec61 inhibitors like this compound relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Protein Translocation Assay

This assay directly measures the ability of a compound to inhibit the translocation of a model protein into microsomes.

Protocol:

-

Preparation of Components:

-

Prepare rabbit reticulocyte lysate for in vitro translation.

-

Isolate rough microsomes from canine pancreas or a suitable cell line.

-

Linearize a plasmid encoding a secretory protein (e.g., preprolactin) with a C-terminal tag.

-

Synthesize mRNA from the linearized plasmid using an in vitro transcription kit.

-

-

In Vitro Translation and Translocation:

-

Set up a translation reaction containing rabbit reticulocyte lysate, [35S]-methionine, and the synthesized mRNA.

-

For the experimental condition, add this compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Initiate translation and allow it to proceed for 15-20 minutes at 30°C.

-

Add rough microsomes to the reaction and continue the incubation for 60 minutes at 30°C to allow for translocation.

-

-

Analysis of Translocation:

-

Stop the reaction by placing it on ice.

-

Treat a portion of each reaction with proteinase K to digest non-translocated proteins. As a control, another portion is left untreated.

-

Stop the proteinase K digestion by adding a protease inhibitor (e.g., PMSF).

-

Analyze the samples by SDS-PAGE and autoradiography.

-

Successful translocation is indicated by the presence of a protected, processed protein band (signal peptide cleaved) in the proteinase K-treated sample. Inhibition is quantified by the reduction of this band.

-

Caption: Workflow for an In Vitro Protein Translocation Assay.

Cell-Based Reporter Assay for Sec61 Inhibition

This assay utilizes a reporter protein to assess Sec61 function in living cells.

Protocol:

-

Construct Design:

-

Create a reporter construct consisting of a signal peptide fused to a reporter protein like Gaussia luciferase or a fluorescent protein.

-

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate media.

-

Transfect the cells with the reporter construct using a standard transfection reagent.

-

-

Inhibitor Treatment:

-

After 24 hours of transfection, treat the cells with a dilution series of this compound. Include a vehicle control.

-

Incubate the cells for an appropriate time (e.g., 6-24 hours).

-

-

Reporter Activity Measurement:

-

For a secreted reporter like Gaussia luciferase, collect the cell culture supernatant.

-

Measure the luciferase activity in the supernatant using a luminometer and a suitable substrate.

-

For a fluorescent reporter, lyse the cells and measure the fluorescence of the lysate.

-

-

Data Analysis:

-

Normalize the reporter activity to cell viability (e.g., using a CellTiter-Glo assay).

-

Plot the normalized reporter activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM is a powerful technique to determine the high-resolution structure of membrane protein complexes like Sec61.

Protocol:

-

Sample Preparation:

-

Purify the human Sec61 complex, often in a detergent-solubilized form.

-

Incubate the purified Sec61 complex with a molar excess of this compound.

-

-

Grid Preparation and Data Collection:

-

Apply the Sec61-inhibitor complex to a cryo-EM grid and vitrify by plunge-freezing in liquid ethane.

-

Collect a large dataset of images using a transmission electron microscope equipped with a direct electron detector.

-

-

Image Processing and 3D Reconstruction:

-

Perform motion correction on the raw movie frames.

-

Use software for particle picking, 2D classification to remove poor-quality particles, and 3D classification and refinement to generate a high-resolution 3D map of the complex.

-

-

Model Building and Analysis:

-

Build an atomic model of the Sec61-inhibitor complex into the cryo-EM density map.

-

Analyze the structure to identify the binding site of the inhibitor and the conformational changes it induces in the Sec61 channel.

-

Caption: General Workflow for Cryo-EM Structural Analysis of Sec61-Inhibitor Complexes.

Conclusion

This compound is a potent inhibitor of the Sec61 translocon. Based on extensive research on a class of similar small molecules, it is understood to act by binding to a conserved pocket on the Sec61α subunit, thereby stabilizing the closed conformation of the channel and blocking protein translocation. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and the development of novel therapeutics targeting this critical cellular machinery. Future structural studies on the direct interaction between this compound and the Sec61 complex will be invaluable for structure-based drug design efforts.

References

- 1. embopress.org [embopress.org]

- 2. An Update on Sec61 Channel Functions, Mechanisms, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|Sec61 Translocon Inhibitor|For Research Use [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to Preliminary Cytotoxicity Studies of Novel Sec61 Inhibitors: A Case Study Approach for Sec61-IN-4

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, "Sec61-IN-4" is not a publicly documented Sec61 inhibitor. This guide therefore uses a combination of established protocols and data from well-characterized Sec61 inhibitors (e.g., Mycolactone, Cotransin, Ipomoeassin F, KZR-261) to provide a comprehensive framework for the preliminary cytotoxic evaluation of a novel putative Sec61 inhibitor, designated here as this compound.

Introduction: The Sec61 Translocon as a Therapeutic Target

The Sec61 translocon is a highly conserved protein-conducting channel located in the membrane of the endoplasmic reticulum (ER). It is the primary gateway for the entry of most secretory and transmembrane proteins into the secretory pathway. This pivotal role in protein biogenesis makes the Sec61 complex a compelling target for therapeutic intervention, particularly in diseases characterized by high rates of protein synthesis and secretion, such as cancer and certain viral infections.

Inhibition of the Sec61 complex disrupts the translocation of nascent polypeptides, leading to an accumulation of unfolded proteins in the cytosol and triggering cellular stress responses. These responses, primarily the Unfolded Protein Response (UPR) and the Integrated Stress Response (ISR), are initially pro-survival but can pivot to induce programmed cell death (apoptosis) if ER homeostasis cannot be restored. Small molecule inhibitors that bind to and block the Sec61 channel can therefore exert potent cytotoxic effects, making them promising candidates for drug development.

This technical guide outlines the core methodologies for conducting preliminary cytotoxicity studies on a novel Sec61 inhibitor, this compound. It provides a framework for data presentation, detailed experimental protocols, and visualization of the key molecular pathways involved.

Data Presentation: Comparative Cytotoxicity

A crucial first step in characterizing a novel inhibitor is to determine its cytotoxic potency across a panel of relevant cell lines and compare it against known standards. The half-maximal inhibitory concentration (IC50) is the most common metric for this purpose.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Sec61 Inhibitors in Human Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |

| This compound (Hypothetical) | HT29 | Colorectal | [Data to be generated] |

| H82 | Small-Cell Lung | [Data to be generated] | |

| BxPC-3 | Pancreatic | [Data to be generated] | |

| 22Rv1 | Prostate | [Data to be generated] | |

| RL | Non-Hodgkin Lymphoma | [Data to be generated] | |

| KZR-261[1] | HT29 | Colorectal | 1681 |

| H82 | Small-Cell Lung | 55 | |

| BxPC-3 | Pancreatic | 92 | |

| 22Rv1 | Prostate | 427 | |

| RL | Non-Hodgkin Lymphoma | 174 | |

| KZR-834[2] | Multiple | Various | Median IC50: 150 - 390 |

| Ipomoeassin F[3] | Multiple | Various | Potent in various cell lines |

| Apratoxin A[3] | HCT116 | Colorectal | Induces G1-phase arrest and apoptosis |

| Cotransin (CADA) | HEK293 | Embryonic Kidney | IC50 for CD4 expression: 600 |

| Mycolactone[3] | T-cells | N/A | Broad-spectrum activity |

Experimental Protocols

Detailed and reproducible protocols are essential for generating high-quality data. The following sections provide step-by-step methodologies for core cytotoxicity assays.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[2][4][5][6][7] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[2]

Materials:

-

Cells of interest

-

96-well flat-bottom plates

-

Complete culture medium

-

This compound (and other inhibitors) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[2]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes.[4]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[2][4]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeant DNA dye that can only enter cells with compromised membrane integrity, thus marking late apoptotic or necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) solution

-

1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[8]

-

Cold PBS

-

Flow cytometer

Protocol:

-

Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

-

Harvest Cells: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells once with cold PBS.[9] Centrifuge again and discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9][10]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[9][11]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

-

Dilution & Analysis: After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry.[9] Keep samples on ice.

-

Data Interpretation:

-

Annexin V- / PI-: Healthy, viable cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.

Materials:

-

Treated and control cells

-

Cold 70% ethanol

-

Cold PBS

-

PI staining solution (e.g., 50 µg/mL PI in PBS)[1]

-

RNase A solution (e.g., 100 µg/mL in PBS)[1]

-

Flow cytometer

Protocol:

-

Harvest Cells: Collect approximately 1 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes and wash once with PBS.

-

Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[1][3]

-

Incubation (Fixation): Incubate the cells on ice for at least 30 minutes. Cells can be stored at 4°C in ethanol for several weeks.[3]

-

Rehydration: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g) for 5 minutes, decant the ethanol, and wash twice with PBS.[12]

-

RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to degrade RNA, which PI can also bind to.[1][13]

-

PI Staining: Add 400 µL of PI solution directly to the cell suspension.[13]

-

Incubation (Staining): Incubate for 5-10 minutes at room temperature, protected from light.[1][13]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data in a linear scale. Use a pulse-processing gate (e.g., Area vs. Width) to exclude doublets and aggregates. A histogram of PI fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

Mandatory Visualizations: Signaling Pathways and Workflows

Understanding the mechanism of action of this compound requires visualizing its impact on cellular pathways.

Sec61-Mediated Protein Translocation

The following diagram illustrates the co-translational translocation process that is the direct target of Sec61 inhibitors.

Caption: Workflow of co-translational protein import via the Sec61 translocon and its inhibition.

The Unfolded Protein Response (UPR)

Inhibition of Sec61 leads to ER stress, activating the three arms of the UPR.

Caption: The three primary signaling branches of the Unfolded Protein Response (UPR).

The Integrated Stress Response (ISR)

The ISR is a convergent pathway activated by various cellular stresses, including the ER stress induced by Sec61 inhibition. The PERK branch of the UPR is a key initiator of the ISR.

Caption: The Integrated Stress Response (ISR) pathway converging on eIF2α phosphorylation.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bio-techne.com [bio-techne.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. kumc.edu [kumc.edu]

- 11. scispace.com [scispace.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

Methodological & Application

Application Notes and Protocols for the Sec61 Inhibitor Ipomoeassin F

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sec61 translocon is the primary channel for protein translocation into the endoplasmic reticulum (ER), a critical process for the biosynthesis of secreted and integral membrane proteins.[1] Inhibition of the Sec61 complex presents a promising therapeutic strategy for diseases that are heavily reliant on protein secretion, such as cancer and certain viral infections.[2][3] Ipomoeassin F is a potent, plant-derived natural product that has been identified as a specific inhibitor of the Sec61 translocon.[4] It binds directly to the pore-forming subunit, Sec61α, effectively blocking the passage of a wide range of nascent polypeptides into the ER lumen.[4][5] This document provides detailed application notes and protocols for the use of Ipomoeassin F in various in vitro assays to study its effects on protein translocation, cell viability, and ER stress.

Mechanism of Action

Ipomoeassin F exerts its inhibitory effect by binding to the Sec61α subunit of the Sec61 complex.[5] This binding event stabilizes the translocon in a closed conformation, physically obstructing the channel and preventing the translocation of secretory proteins and the integration of most membrane proteins into the ER membrane.[4][5] The blockade of protein translocation leads to an accumulation of untranslocated proteins in the cytoplasm, which can trigger the Unfolded Protein Response (UPR) and induce ER stress, ultimately leading to apoptosis in cells highly dependent on protein secretion.[6][7]

Caption: Inhibition of Sec61-mediated protein translocation by Ipomoeassin F.

Recommended Concentrations for In Vitro Assays

The effective concentration of Ipomoeassin F can vary depending on the cell type and the specific assay being performed. The following table summarizes recommended concentration ranges based on published data. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

| Assay Type | Cell Line/System | Recommended Concentration Range | IC50 / EC50 | Reference(s) |

| In Vitro Protein Translocation | Canine Pancreatic Microsomes | 50 nM - 1 µM | ~50 nM - 120 nM | [5][8] |

| Cell Viability / Cytotoxicity | Human Cancer Cell Lines (e.g., A2780, HCT116, MCF10A) | 1 nM - 1 µM | 5.4 nM - 36 nM | [6][7] |

| Protein Secretion Inhibition | U2-OS cells | 1 nM - 100 nM | ~5 nM | [9] |

| ER Stress Induction | MDA-MB-231, MDA-MB-436 cells | 25 nM - 50 nM | Not Applicable | [10] |

Experimental Protocols

In Vitro Protein Translocation Assay

This assay assesses the direct inhibitory effect of Ipomoeassin F on the translocation of a model protein into ER microsomes.

Materials:

-

Canine pancreatic rough microsomes (RM)

-

Rabbit reticulocyte lysate (RRL) for in vitro translation

-

[³⁵S]-Methionine

-

mRNA encoding a secretory protein (e.g., preprolactin)

-

Ipomoeassin F stock solution (in DMSO)

-

Translation buffer (contains amino acids except methionine, and an energy regenerating system)

-

Protease (e.g., Proteinase K)

-

Protease inhibitor (e.g., PMSF)

-

SDS-PAGE loading buffer

-

Tris-Tricine gels for SDS-PAGE

-

Phosphorimager system

Procedure:

-

Prepare translation reactions by combining RRL, translation buffer, [³⁵S]-Methionine, and the specific mRNA.

-

To the experimental tubes, add varying concentrations of Ipomoeassin F (e.g., 10 nM to 1 µM). For the control tube, add an equivalent volume of DMSO.

-

Pre-incubate the reactions with Ipomoeassin F or DMSO for 15 minutes at 30°C.

-

Initiate the translocation reaction by adding the canine pancreatic rough microsomes to each tube.

-

Incubate the reactions for 60 minutes at 30°C to allow for translation and translocation.

-

To assess translocation, treat half of each reaction with a protease (e.g., Proteinase K) on ice for 30 minutes to digest any non-translocated protein. The translocated protein will be protected within the microsomes.

-

Stop the protease digestion by adding a protease inhibitor (e.g., PMSF).

-

Solubilize the microsomes and denature the proteins by adding SDS-PAGE loading buffer.

-

Separate the protein products by SDS-PAGE using Tris-Tricine gels.

-

Dry the gel and visualize the radiolabeled proteins using a phosphorimager. The presence of a protected, processed (signal peptide cleaved) protein band in the protease-treated samples indicates successful translocation. A dose-dependent decrease in this band demonstrates the inhibitory activity of Ipomoeassin F.

Cell Viability Assay (AlamarBlue® Assay)

This assay measures cell viability by assessing the metabolic activity of cells treated with Ipomoeassin F.

Materials:

-

Adherent cells of interest (e.g., HCT116, A2780)

-

Complete cell culture medium

-

96-well clear-bottom black plates

-

Ipomoeassin F stock solution (in DMSO)

-

AlamarBlue® reagent

-

Fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8][11]

-

Prepare serial dilutions of Ipomoeassin F in complete culture medium.

-

Remove the seeding medium from the cells and replace it with the medium containing the various concentrations of Ipomoeassin F. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[8]

-

Add AlamarBlue® reagent to each well at 10% of the total volume (e.g., 10 µL for a 100 µL well volume).[5][8]

-

Incubate the plates for 1-4 hours at 37°C, protected from light.[5]

-

Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[11]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

ER Stress Assay (Western Blot for CHOP and BiP)

This protocol describes the detection of key ER stress markers, CHOP and BiP (also known as GRP78), by Western blot analysis in cells treated with Ipomoeassin F.

Materials:

-

Cells of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Ipomoeassin F stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against CHOP and BiP/GRP78

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with the desired concentrations of Ipomoeassin F (e.g., 50 nM) for a specified time (e.g., 24 hours). Include a vehicle control.[10]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.[12]

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CHOP and BiP overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody.[6][12]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the expression of CHOP and BiP in Ipomoeassin F-treated cells is indicative of ER stress.[10]

Caption: General workflow for evaluating a putative Sec61 inhibitor.

References

- 1. mdpi.com [mdpi.com]

- 2. inhibitors-of-the-sec61-complex-and-novel-high-throughput-screening-strategies-to-target-the-protein-translocation-pathway - Ask this paper | Bohrium [bohrium.com]

- 3. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]

- 4. Evaluation of The Alamarblue Assay for Adherent Cell Irradiation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]

- 6. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 10. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Induction of Endoplasmic Reticulum Stress Genes, BiP and Chop, in Genetic and Environmental Models of Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

Application of Mycolactone in Studying Endoplasmic Reticulum Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum (ER) stress is a state of cellular imbalance caused by the accumulation of unfolded or misfolded proteins in the ER lumen. This condition activates a complex signaling network known as the Unfolded Protein Response (UPR) to restore ER homeostasis. The Sec61 translocon, a highly conserved protein channel in the ER membrane, plays a crucial role in the translocation of newly synthesized polypeptides into the ER. Inhibition of the Sec61 translocon disrupts protein translocation, leading to an accumulation of proteins in the cytosol and subsequently inducing ER stress.[1][2] Mycolactone, a polyketide-derived macrolide produced by Mycobacterium ulcerans, is a potent inhibitor of the Sec61 translocon and serves as a valuable tool for studying the mechanisms of ER stress.[1][3][4] By blocking Sec61-dependent protein translocation, mycolactone triggers a specific subset of ER stress responses, providing a unique model to dissect the intricate signaling pathways involved.[1][3]

Mechanism of Action

Mycolactone exerts its effects by binding to the α-subunit of the Sec61 complex, the central component of the protein translocation channel.[5] This binding event obstructs the channel, thereby halting the entry of nascent polypeptides into the ER lumen.[1] The accumulation of these untranslocated proteins in the cytoplasm is a primary trigger for the Integrated Stress Response (ISR), a signaling pathway activated by various cellular stresses.[1][3]

Interestingly, mycolactone-induced ER stress exhibits a unique signaling signature. It robustly activates the PERK (PKR-like endoplasmic reticulum kinase) branch of the UPR, leading to the phosphorylation of eIF2α (eukaryotic initiation factor 2α) and the subsequent preferential translation of ATF4 (activating transcription factor 4).[1][3][6][7] However, it does not significantly activate the other two canonical UPR sensors, IRE1 (inositol-requiring enzyme 1) and ATF6 (activating transcription factor 6).[1] This specific mode of action makes mycolactone an excellent tool to study the PERK-ATF4 pathway in isolation from the other UPR branches.

Core Applications in ER Stress Research

-

Induction of the Integrated Stress Response (ISR): Mycolactone is a potent inducer of the ISR, characterized by the phosphorylation of eIF2α and increased expression of ATF4 and its downstream targets like CHOP (C/EBP homologous protein) and GADD34.[1][3][6]

-

Dissection of UPR Signaling Pathways: Due to its specific activation of the PERK pathway while leaving the IRE1 and ATF6 pathways largely inactive, mycolactone allows for focused investigation of PERK-mediated signaling in ER stress.[1]

-

Studying ER-Associated Degradation (ERAD): Inhibition of protein translocation by mycolactone can impact the retrotranslocation of misfolded proteins from the ER to the cytosol for degradation, providing a tool to study the coupling of translocation and ERAD.

-

Investigation of ER Calcium Homeostasis: The Sec61 translocon is also implicated in passive calcium leakage from the ER. Mycolactone has been shown to enhance this Ca2+ leakage, offering a model to study the interplay between protein translocation, ER stress, and calcium signaling.[8][9]

-

Drug Discovery and Development: Understanding how mycolactone induces cell stress and apoptosis can inform the development of novel therapeutics targeting protein translocation in diseases with high protein secretion rates, such as cancer.[2]

Data Presentation

Table 1: In Vitro Mycolactone Concentrations for ER Stress Induction

| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference(s) |

| L929 Mouse Fibroblasts | 0.025 - 300 ng/mL | 12 - 72 hours | Cytoskeletal rearrangement, cell rounding, apoptosis | [10][11] |

| SW10 Mouse Schwann Cells | 3 - 300 ng/mL | 24 - 72 hours | Cell rounding, detachment, apoptosis | [10][12] |

| RAW264.7 Macrophages | ~125 ng/mL | 1 - 4 hours | Inhibition of cytokine secretion, ISR activation | [1][13] |

| HeLa Cells | 10 ng/mL | 3 - 24 hours | p-eIF2α, ATF4, and CHOP induction | [3] |

| HCT-116 Cells | 3.9 - 125 ng/mL | 6 hours - 5 days | Reduced cell viability, ER Ca2+ leak | [5][8][9] |

| Human Dermal Microvascular Endothelial Cells | 10 ng/mL | 24 - 48 hours | Changes in cell morphology and permeability | [14] |

Table 2: Quantitative Effects of Mycolactone on ER Stress Markers

| Marker | Cell Line | Mycolactone Treatment | Fold Change (mRNA) | Fold Change (Protein) | Reference(s) |

| ATF4 | RAW264.7 | 125 ng/mL | 3.9 ± 0.7 | Strong induction | [1] |

| CHOP | RAW264.7 | 125 ng/mL | 25.4 ± 5.1 | Strong induction | [1] |

| Sestrin-2 (SESN2) | RAW264.7 | 125 ng/mL | Induced | Not specified | [1] |

| XBP1 splicing | RAW264.7 | 125 ng/mL | Undetectable | Not applicable | [1] |

| ATF6 cleavage | RAW264.7 | 125 ng/mL | Not applicable | Not observed | [1] |

Experimental Protocols

Protocol 1: Western Blot Analysis of ER Stress Markers

This protocol describes the detection of key markers of the mycolactone-induced ISR: phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP.

Materials:

-

Cell culture reagents

-

Mycolactone (synthetic A/B form)

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture plates to achieve 70-80% confluency. Treat cells with the desired concentration of mycolactone (e.g., 10-125 ng/mL) or DMSO for the indicated time (e.g., 3-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize protein amounts and resolve them on SDS-PAGE gels.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and add ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control.

Protocol 2: Quantitative PCR (qPCR) for ER Stress-Related Gene Expression

This protocol allows for the quantification of mRNA levels of ATF4, CHOP, and other ISR target genes.

Materials:

-

Cell culture reagents

-

Mycolactone

-

DMSO

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

qPCR primers for target genes (e.g., ATF4, DDIT3/CHOP, SESN2) and a housekeeping gene (e.g., ACTB, GAPDH)

-

qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells as described in Protocol 1. Extract total RNA using a preferred method.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.

-

qPCR: Set up qPCR reactions using the cDNA, qPCR master mix, and specific primers.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effects of mycolactone.

Materials:

-

Cell culture reagents

-

Mycolactone

-

DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Treatment: Treat the cells with a serial dilution of mycolactone or DMSO for the desired duration (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

Caption: Mycolactone-induced ER stress signaling pathway.

References

- 1. Inhibition of Sec61-dependent translocation by mycolactone uncouples the integrated stress response from ER stress, driving cytotoxicity via translational activation of ATF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycolactone: More than Just a Cytotoxin - Buruli Ulcer - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mycolactone induces cell death by SETD1B-dependent degradation of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mycolactone induces cell death by SETD1B-dependent degradation of glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mycolactone enhances the Ca2+ leak from endoplasmic reticulum by trapping Sec61 translocons in a Ca2+ permeable state - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Mycolactone cytotoxicity in Schwann cells could explain nerve damage in Buruli ulcer - PMC [pmc.ncbi.nlm.nih.gov]